molecular formula C14H22O B12685132 Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde CAS No. 94278-34-9

Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde

Cat. No.: B12685132
CAS No.: 94278-34-9
M. Wt: 206.32 g/mol
InChI Key: VNKKGPNWAJUTKI-UHFFFAOYSA-N
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Description

Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is an organic compound with a complex bicyclic structure. It is known for its applications in various fields, including perfumery and organic synthesis. The compound’s unique structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and advanced purification techniques ensures the compound’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation often uses reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure also allows for unique spatial interactions with biological molecules, influencing its overall reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-4,7-methano-1H-indene: Shares a similar bicyclic structure but lacks the aldehyde functional group.

    Hexahydro-4,7-methanoindan: Another bicyclic compound with different substituents.

    Tricyclo[5.2.1.0(2,6)]decane: A related compound with a similar ring system.

Uniqueness

Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is unique due to its specific functional groups and the resulting chemical properties. The presence of the aldehyde group allows for a wide range of chemical reactions and applications, distinguishing it from other similar bicyclic compounds.

Properties

CAS No.

94278-34-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-methyl-3-(8-tricyclo[5.2.1.02,6]decanyl)propanal

InChI

InChI=1S/C14H22O/c1-9(8-15)5-10-6-11-7-14(10)13-4-2-3-12(11)13/h8-14H,2-7H2,1H3

InChI Key

VNKKGPNWAJUTKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC2CC1C3C2CCC3)C=O

Origin of Product

United States

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